Ethyl 2-methylpyrimidine-5-carboxylate

Übersicht

Beschreibung

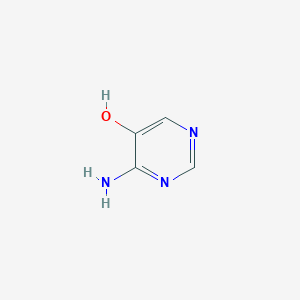

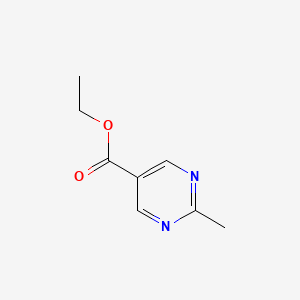

Ethyl 2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, and a carboxylate group attached to the ring. The ethyl group is attached to the carboxylate function, and a methyl group is substituted at the second position of the pyrimidine ring .

Synthesis Analysis

The synthesis of ethyl 2-methylpyrimidine-5-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, starting from diethyl 2-(ethox

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Ethyl 2-methylpyrimidine-5-carboxylate is used in synthesizing various derivatives with pharmacological properties. For instance, its reactions with thioureas and differently substituted compounds have led to derivatives with analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).

Antimicrobial Activity

This compound has been instrumental in the synthesis of pyrimidine glycosides, which have been evaluated for their antimicrobial activities. The structures of these compounds were confirmed through spectral data and have shown promise in this field (El‐Sayed et al., 2008).

Potential in HIV-1 Protease Inhibition

Ethyl 2-methylpyrimidine-5-carboxylate has been used in synthesizing potential HIV-1 protease inhibitors. These compounds have been studied using molecular docking to evaluate their interaction mechanisms with HIV-1 Protease receptors (Pekparlak et al., 2020).

Synthesis of High-Yield Derivatives

Synthesis of Pharmacologically Active Molecules

Its role in the synthesis of pharmacologically active molecules, like CK2 inhibitors, showcases its importance in medicinal chemistry. Its high regioselectivity in reactions is particularly noteworthy (Regan et al., 2012).

Safety and Hazards

The safety information available indicates that Ethyl 2-methylpyrimidine-5-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name |

ethyl 2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCUHRIIVIPBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562450 | |

| Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methylpyrimidine-5-carboxylate | |

CAS RN |

2134-38-5 | |

| Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)